[(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)methanesulfonyl]benzene
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Overview
Description
[(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)methanesulfonyl]benzene is a complex organic compound known for its unique structure and properties This compound is characterized by a cyclohexadiene ring substituted with trimethyl groups and a methanesulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)methanesulfonyl]benzene typically involves multiple steps. One common method includes the treatment of the corresponding ethyl safranate with allyl lithium, followed by catalytic isomerization of the reaction product . Another approach involves the use of oxirane derivatives of β-damascone, which undergo an acid-catalyzed reaction to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)methanesulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
[(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)methanesulfonyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of [(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)methanesulfonyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for interactions with hydrophobic pockets in biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
β-Damascenone: A cyclic monoterpene ketone with a similar cyclohexadiene structure.
4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one: Another compound with a similar cyclohexadiene ring but different functional groups.
Uniqueness
[(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)methanesulfonyl]benzene is unique due to its combination of a sulfonyl group and an aromatic benzene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study for various applications.
Properties
CAS No. |
62655-19-0 |
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Molecular Formula |
C16H20O2S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-(benzenesulfonylmethyl)-2,6,6-trimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C16H20O2S/c1-13-8-7-11-16(2,3)15(13)12-19(17,18)14-9-5-4-6-10-14/h4-10H,11-12H2,1-3H3 |
InChI Key |
IPNKVJWXHZDDTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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